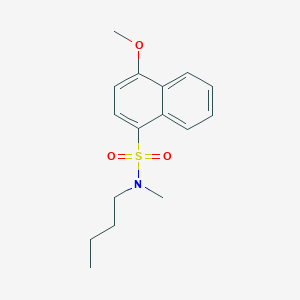
5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as CDMS, is a sulfonamide compound that has gained significant attention due to its potential therapeutic applications. CDMS has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been shown to exhibit antifungal activity by inhibiting the growth of Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages of 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is its ability to inhibit the activity of COX-2, which makes it a potential candidate for the development of anti-inflammatory drugs. Another advantage of 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide research. One future direction is to study the potential therapeutic applications of 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to study the mechanism of action of 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in more detail. Additionally, future research could focus on improving the solubility of 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in water to make it more suitable for in vivo administration.
Méthodes De Synthèse
5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction mixture is then stirred for several hours, and the resulting product is purified through recrystallization. Another method involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2,3-dimethylphenylamine in the presence of a catalyst such as triethylamine.
Applications De Recherche Scientifique
5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. 5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory, antitumor, and antifungal activities. It has also been studied for its potential therapeutic applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H18ClNO3S |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
5-chloro-N-(2,3-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-6-5-7-14(12(10)3)18-22(19,20)16-9-13(17)11(2)8-15(16)21-4/h5-9,18H,1-4H3 |
Clé InChI |
WDNCKXGSAZHTIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC)C |
SMILES canonique |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)


![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)

